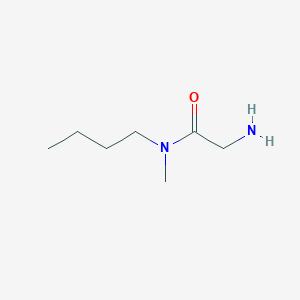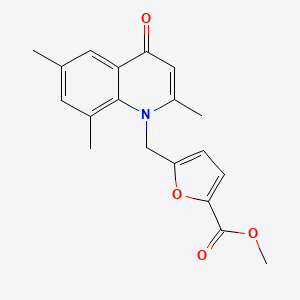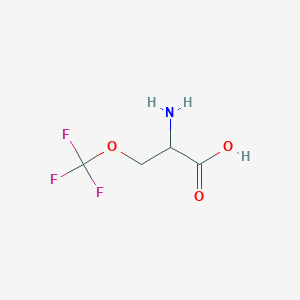![molecular formula C12H17ClN2 B12115834 [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine: is an organic compound that features a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and ethylamine under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and cyclization. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, the compound may be used to study receptor interactions and enzyme inhibition due to its structural similarity to certain neurotransmitters.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.
Industry: The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and exhibit diverse biological activities.
Phenethylamines: Compounds like 4-chloroamphetamine and other substituted phenethylamines have similar structural motifs and are studied for their pharmacological properties.
Uniqueness: The unique combination of a pyrrolidine ring, ethylamine chain, and 4-chlorophenyl group in [1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZFZKNXBTVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)

![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)

![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)

![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)


![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
amine](/img/structure/B12115813.png)
